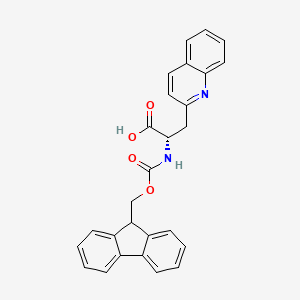

Fmoc-beta-(2-quinolyl)-Ala-OH

Descripción general

Descripción

It is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a quinoline moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-(2-quinolyl)-Ala-OH typically involves the following steps:

Fmoc Protection: The amino group of alanine is protected using the Fmoc group. This is usually achieved by reacting alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Quinoline Introduction: The quinoline moiety is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, often achieving purities greater than 99% as determined by HPLC (High-Performance Liquid Chromatography).

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-beta-(2-quinolyl)-Ala-OH can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Fmoc group can be removed and substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: The Fmoc group can be removed using piperidine in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-beta-(2-quinolyl)-Ala-OH is widely used in peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The quinoline moiety can act as a fluorescent probe, allowing for the visualization of these interactions.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. The quinoline moiety can enhance the drug’s ability to cross cell membranes and improve its pharmacokinetic properties.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. Its high purity and quality make it suitable for use in drug development and production.

Mecanismo De Acción

The mechanism of action of Fmoc-beta-(2-quinolyl)-Ala-OH involves its ability to interact with specific molecular targets. The quinoline moiety can bind to proteins and enzymes, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-beta-(2-quinolyl)-D-alanine: This is the D-isomer of Fmoc-beta-(2-quinolyl)-Ala-OH and has similar properties but different stereochemistry.

Fmoc-beta-(2-quinolyl)-Glycine: This compound has a glycine backbone instead of alanine, which can affect its reactivity and biological activity.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the quinoline moiety. This combination allows for the synthesis of peptides with enhanced stability and biological activity, making it a valuable tool in peptide chemistry and drug development.

Actividad Biológica

Fmoc-beta-(2-quinolyl)-Ala-OH, a derivative of alanine, is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a quinoline moiety. This compound has garnered attention in both biological and medicinal chemistry due to its unique structural properties that enhance stability and biological activity in synthesized peptides.

Chemical Structure and Properties

- Molecular Formula : C27H22N2O4

- Molecular Weight : 438.47 g/mol

- Structural Features :

- Fmoc group for protecting the amine during peptide synthesis.

- Quinoline moiety which provides specific binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The quinoline structure can influence enzyme-substrate interactions and protein-protein interactions, potentially altering various cellular pathways. This mechanism is crucial for studying biochemical processes and developing therapeutic agents.

Applications in Biological Research

This compound is widely utilized in several areas:

- Peptide Synthesis : Serves as a building block for synthesizing peptides with enhanced stability.

- Fluorescent Probes : The quinoline moiety can act as a fluorescent probe, allowing for visualization of protein interactions.

- Drug Development : Its properties enhance the pharmacokinetic profile of peptide-based drugs, facilitating better cell membrane permeability.

Biological Activity Insights

Research indicates that this compound exhibits significant interactions with various biological targets. These interactions can be studied through several methodologies:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess binding affinities.

- Enzyme Inhibition Studies : The compound's potential as an inhibitor or modulator within biochemical pathways is explored through kinetic assays.

Case Studies

-

Protein-Ligand Interaction Studies :

- In studies utilizing similar fluorescent amino acid derivatives, researchers have successfully monitored changes in fluorescence upon binding to target proteins. This approach provides insights into binding affinities and kinetics relevant to drug design.

-

Enzyme Activity Modulation :

- Investigations into the inhibitory effects of this compound on specific enzymes have shown promising results, indicating its potential role in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino Acid Derivative | Protein-protein interactions, enzyme modulation |

| Fmoc-β-(2-pyridyl)-Ala-OH | Amino Acid Derivative | Similar applications in protein interaction studies |

| Fmoc-beta-(3-pyridyl)-Ala-OH | Amino Acid Derivative | Explored for its fluorescent properties in biochemical assays |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144620 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-56-9 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.